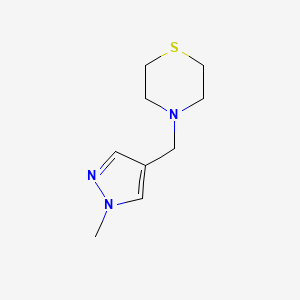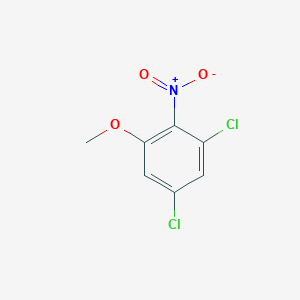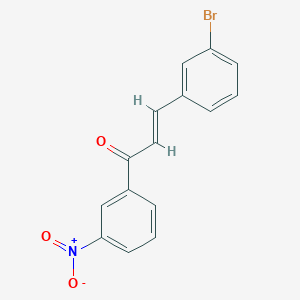
4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiomorpholine derivative that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
OLED Materials
One study discusses the use of pyrazole substituted 1,3-diketones as ligands for the preparation of luminescent complexes with Eu(III) ions, highlighting their potential as electroluminescent materials for OLED applications. These complexes demonstrated superior luminescence and thermal stability, making them suitable for producing OLEDs by dry and wet technology, which suggests that compounds with pyrazole moieties might be explored for similar applications (Taydakov et al., 2016).
Antimicrobial Activity
Another research focus is the synthesis of thiomorpholine derivatives for antimicrobial activity. For instance, the development of 4-thiomorpholin-4ylbenzohydrazide derivatives has been explored, showing the process of nucleophilic substitution reactions to create potent bioactive molecules. This indicates that thiomorpholine and its derivatives could serve as a basis for developing new antimicrobial agents with less toxicity and improved safety profiles (Kardile & Kalyane, 2010).
Antitumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents has also been conducted. A series of compounds synthesized for this purpose demonstrated promising activities against hepatocellular carcinoma cell lines, indicating the potential therapeutic applications of pyrazole and thiazole derivatives in cancer treatment (Gomha et al., 2016).
Catalysis
The use of pyrazole derivatives in catalysis has also been explored, such as in the microwave-assisted synthesis of 4H-pyrans. This demonstrates the utility of pyrazole-based compounds in facilitating chemical reactions, potentially offering efficient pathways for synthesizing a wide range of chemical compounds (Peng & Song, 2007).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce changes that result in its pharmacological effects .
Biochemical Pathways
Related compounds have been shown to impact various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-7-9(6-10-11)8-12-2-4-13-5-3-12/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHWZZJZDUGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)




![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)
![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)
![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)